3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide
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Overview
Description
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide is an organic compound with the molecular formula C₆H₈I₂N₂O It is a pyridazinium salt, characterized by the presence of iodine and methoxy groups on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methoxy-1-methylpyridazin-1-ium iodide typically involves the iodination of 6-methoxy-1-methylpyridazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridazine ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of compounds with altered oxidation states or new functional groups.
Scientific Research Applications
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: There is interest in exploring the compound’s potential as a therapeutic agent. Its chemical properties suggest it could be useful in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-iodo-6-methoxy-1-methylpyridazin-1-ium iodide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-6-methoxy-1-methylpyridazine
- 3-Iodo-6-methoxy-1-methylpyridinium iodide
- 3-Iodo-6-methoxy-1-methylpyridinium chloride
Uniqueness
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide is unique due to the presence of both iodine and methoxy groups on the pyridazine ring. This combination of functional groups imparts distinct chemical properties, making the compound valuable for specific applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various research and industrial contexts.
Properties
CAS No. |
62877-65-0 |
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Molecular Formula |
C6H8I2N2O |
Molecular Weight |
377.95 g/mol |
IUPAC Name |
3-iodo-6-methoxy-1-methylpyridazin-1-ium;iodide |
InChI |
InChI=1S/C6H8IN2O.HI/c1-9-6(10-2)4-3-5(7)8-9;/h3-4H,1-2H3;1H/q+1;/p-1 |
InChI Key |
OESZUSRFISOIAJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=CC(=N1)I)OC.[I-] |
Origin of Product |
United States |
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